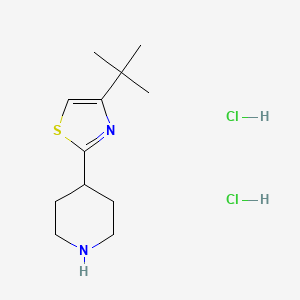

4-(4-Tert-Butyl-1,3-Thiazol-2-yl)piperidin-dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

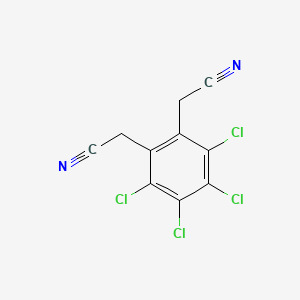

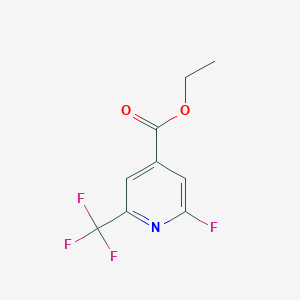

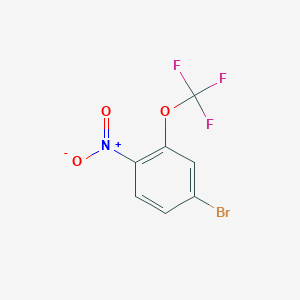

“4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is a chemical compound with a molecular weight of 224.37 . Another variant of this compound is “4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride” with a molecular weight of 311.32 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using “tert-butyl-4-hydroxypiperdine-1-carboxylate” as the starting material .

Molecular Structure Analysis

The IUPAC name for “4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is “4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine” and its InChI Code is "1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3" .

Physical And Chemical Properties Analysis

The compound “4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” has a molecular weight of 224.37 . and is typically stored at room temperature .

Wissenschaftliche Forschungsanwendungen

- Crizotinib-Zwischenprodukt: Diese Verbindung dient als essentielles Zwischenprodukt bei der Synthese von Crizotinib, einem Tyrosinkinase-Inhibitor, der zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) und anderen malignen Erkrankungen eingesetzt wird . Crizotinib zielt auf ALK (anaplastisches Lymphom-Kinase) und ROS1 (c-ros-Onkogen 1) Kinasen ab, inhibiert deren Aktivität und behindert das Tumorwachstum.

Medizinische Chemie und Medikamentenentwicklung

Wirkmechanismus

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It also acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is known to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs or other compounds in the body. This can lead to an increase in the risk of adverse drug reactions or other side effects. 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride also inhibits the activity of the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the body. This can result in increased muscle tone, increased heart rate, and increased blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a useful tool for laboratory experiments due to its high solubility in water and organic solvents, and its ability to inhibit the activity of various enzymes. However, it is important to note that 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride can also inhibit the activity of enzymes that are important for normal physiological function, and thus can lead to adverse effects when used in high concentrations.

Zukünftige Richtungen

In the future, 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride could be used to study the effects of enzyme inhibition on drug metabolism and other biochemical processes. It could also be used to develop drugs that target specific enzymes, and to develop new methods of drug delivery. Additionally, 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride could be used to study the effects of enzyme inhibition on physiological processes, such as muscle contraction, heart rate, and blood pressure. Finally, 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride could be used to develop new compounds that have the potential to be used as therapeutic agents.

Safety and Hazards

The compound “4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride involves the reaction of 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine in anhydrous ethanol, add hydrochloric acid dropwise with stirring.", "Continue stirring the reaction mixture for several hours at room temperature.", "Filter the resulting solid and wash with ethanol to obtain the dihydrochloride salt of 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine." ] } | |

| 1311315-69-1 | |

Molekularformel |

C12H21ClN2S |

Molekulargewicht |

260.83 g/mol |

IUPAC-Name |

4-tert-butyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C12H20N2S.ClH/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9;/h8-9,13H,4-7H2,1-3H3;1H |

InChI-Schlüssel |

CTYYLRASKMUJEA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl |

Kanonische SMILES |

CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)

![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)